molecular formula C22H16N2O4 B4929872 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B4929872
M. Wt: 372.4 g/mol
InChI Key: QUXNAZNALBIOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a benzoxazinone moiety linked to a phenyl group and a phenoxyacetamide group

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-20(14-27-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)28-21/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNAZNALBIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Mechanism of Action

The mechanism by which N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. The compound’s structure allows it to bind to these enzymes effectively, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
  • N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propionamide

Uniqueness

Compared to similar compounds, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which enhances its solubility and bioavailability. This structural feature also allows for more versatile chemical modifications, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.